HC Yellow NO. 7

Description

Properties

IUPAC Name |

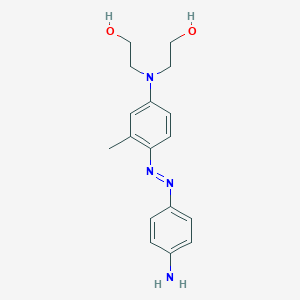

2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-13-12-16(21(8-10-22)9-11-23)6-7-17(13)20-19-15-4-2-14(18)3-5-15/h2-7,12,22-23H,8-11,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVKKVUAUKQDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879805, DTXSID20869419 | |

| Record name | HC Yellow 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-({4-[(4-Aminophenyl)diazenyl]-3-methylphenyl}azanediyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104226-21-3 | |

| Record name | 2,2′-[[4-[2-(4-Aminophenyl)diazenyl]-3-methylphenyl]imino]bis[ethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104226-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HC Yellow No. 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104226213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HC Yellow 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2,2'-[[4-[(4-aminophenyl)azo]-3-methylphenyl]imino]bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HC YELLOW NO. 7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L0860JBFE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

HC Yellow No. 7 is synthesized via a diazotization and coupling reaction, typical of azo dyes. The process involves two primary precursors:

-

Diazonium salt formation : 4-Aminoacetanilide is diazotized using nitrous acid (HNO₂) under acidic conditions (HCl) at 0–5°C .

-

Coupling reaction : The diazonium salt reacts with N,N-bis(2-hydroxyethyl)-m-toluidine in an alkaline medium (pH 8–9) to form the azo bond .

Critical parameters :

-

Temperature control during diazotization to prevent premature decomposition.

-

pH adjustment to optimize coupling efficiency.

-

Use of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents for improved solubility .

Batch-Specific Synthesis and Impurity Profiling

Multiple production batches (e.g., 0509831, Op.56, Op.35) have been analyzed for purity and impurities. The table below summarizes key characteristics of select batches:

| Batch No. | Purity (HPLC, %) | Major Impurities (g/100g) | Solubility in DMSO (g/100mL) |

|---|---|---|---|

| 0509831 | 97.3 | Impurity A: <0.1 | 1–10 |

| Op.56 | 96.0 | Impurity B: <0.1 | 1–10 |

| Op.35 | 99.1 | Acetic Acid: 1.6 | 1–10 |

Impurities identified :

-

Impurity A : N-(4-Aminophenyl)acetamide (unreacted starting material) .

-

Impurity B : 2-[(2-Hydroxyethyl)-m-tolyl-amino]ethanol (side product from incomplete coupling) .

-

Impurity C : N-(4-{4-[Bis-(2-hydroxyethyl)amino]-2-methylphenylazo}phenyl)acetamide (isomeric byproduct) .

Purification and Stabilization Techniques

Post-synthesis purification ensures the removal of residual solvents and byproducts:

-

Recrystallization : Performed using ethanol or isopropanol to achieve ≥99% purity .

-

Chromatography : High-performance thin-layer chromatography (HPTLC) confirms the absence of non-polar impurities .

-

Stabilization : Formulations are stored under inert gas (e.g., nitrogen) to prevent oxidative degradation .

Solubility data :

| Solvent | Solubility (g/100mL, 22°C) |

|---|---|

| Water | 0.035 |

| Ethanol | 1–10 |

| DMSO | 1–10 |

Analytical Characterization and Quality Control

Batch consistency is verified through spectroscopic and chromatographic methods:

-

NMR spectroscopy : ¹H and ¹³C spectra confirm molecular structure alignment with theoretical predictions .

-

IR spectroscopy : Peaks at 1650 cm⁻¹ (amide C=O stretch) and 1540 cm⁻¹ (azo N=N stretch) .

-

HPLC : Retention time of 8.2 minutes (method: C18 column, acetonitrile/water gradient) .

Stability testing :

-

This compound remains stable in 0.5% carboxymethylcellulose (CMC) for 4 hours at room temperature (deviation <9% from nominal concentration) .

Industrial-Scale Production Challenges

Scalability issues arise from:

-

Solvent selection : DMF and DMSO, while effective, require rigorous removal due to toxicity concerns .

-

Byproduct management : Impurities A–C must be controlled to <0.1% to meet cosmetic safety standards .

-

Temperature sensitivity : Exothermic coupling reactions necessitate jacketed reactors for precise thermal control .

Optimization strategies :

-

Use of flow chemistry for continuous diazotization and coupling.

-

Implementation of in-line HPLC monitoring for real-time impurity detection.

Chemical Reactions Analysis

Types of Reactions

HC Yellow NO. 7 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction of this compound typically leads to the cleavage of the azo bond, resulting in the formation of aromatic amines.

Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Products vary based on the oxidizing agent but can include quinones and other oxidized aromatic compounds.

Reduction: Aromatic amines are the primary products formed.

Substitution: Substituted aromatic compounds with different functional groups depending on the reagent used.

Scientific Research Applications

Applications in Cosmetics

HC Yellow No. 7 is predominantly utilized as a colorant in cosmetic formulations, particularly in hair dyes and skin products. Its application in cosmetics is subject to stringent safety assessments due to potential health risks associated with synthetic dyes.

Safety Assessments

A comprehensive evaluation conducted by the Scientific Committee on Consumer Safety (SCCS) highlighted several findings regarding this compound:

- Skin Penetration Studies : Using a Franz diffusion cell method, studies indicated that this compound could penetrate human skin, raising concerns about systemic exposure through topical applications .

- Toxicological Studies : In a study involving Sprague-Dawley rats, doses of this compound were administered via oral gavage. Observations included increased liver weights and signs of tubular necrosis at higher doses (250 mg/kg), indicating potential hepatotoxicity .

| Study Type | Findings |

|---|---|

| Skin Penetration | Significant absorption through human skin |

| Oral Toxicity | Liver hypertrophy and kidney changes observed |

Applications in Textiles

In the textile industry, this compound serves as a dye for various fabrics. Its vibrant color properties make it suitable for applications requiring bright and long-lasting hues.

Regulatory Considerations

The use of this compound in textiles is regulated due to its classification as a potentially harmful substance:

- Environmental Impact : Studies have indicated that azo dyes can release aromatic amines upon degradation, which are known to be carcinogenic. Therefore, regulations often limit its use or require specific safety measures during manufacturing and disposal .

Food Industry Applications

Although less common, this compound has been explored for use as a food coloring agent. However, its application in food is highly regulated due to safety concerns.

Health Risks

The compound has been classified as harmful if ingested and may cause respiratory irritation . Regulatory bodies often scrutinize its use in food products to prevent potential health risks associated with azo dyes.

Case Study 1: Cosmetic Safety Assessment

A study conducted by the SCCS analyzed the safety of this compound when used in hair dyes:

- Objective : To evaluate the potential for skin sensitization and systemic toxicity.

- Methodology : Various concentrations of this compound were applied to animal models.

- Results : The study concluded that while low concentrations may be safe, higher concentrations posed significant health risks, necessitating careful regulation of its use in cosmetics .

Case Study 2: Textile Dyeing Process

Research focused on the environmental impact of this compound during textile dyeing processes revealed:

Mechanism of Action

The mechanism of action of HC Yellow NO. 7 involves its interaction with hair keratin. The dye molecules penetrate the hair shaft and bind to the keratin, resulting in a stable coloration. The azo bond in the dye is responsible for its vibrant yellow color, which is resistant to washing and fading .

Comparison with Similar Compounds

Comparison with Similar Compounds

HC Yellow No. 2 (CAS No. 4926-55-0)

- Structure and Use: A structurally distinct azo dye with a nitro group (-NO₂) and hydroxyethyl substituents. Used in oxidative and non-oxidative hair dyes at ≤3% (CIR guidelines) .

- Safety Profile: Negative mutagenicity in bacterial assays . EU restricts use to 1% (non-oxidative) and 0.75% (oxidative) formulations .

HC Yellow No. 4 (CAS No. 59820-43-8)

- Structure and Use : Contains a nitroaniline core (C₁₀H₁₄N₂O₅) with hydroxyethyl groups. Used at 0.1–1.0% in hair tints and dyes .

- Fetal toxicity observed in feeding studies, but deemed irrelevant to topical use due to minimal systemic exposure .

- Key Difference: Smaller molecular size and nitro group contribute to distinct metabolic pathways compared to HC Yellow No. 6.

HC Yellow No. 16 (CAS No. 122088-92-8)

- Structure and Use: Chlorinated phenol derivative with a pyrazole-azo group. Approved for use up to 1.5% (non-oxidative) and 1% (oxidative) in the EU .

- Safety Profile: SCCS-confirmed safety with purity specifications; impurities (e.g., nitroaniline derivatives) must be ≤0.3–7% . No significant dermal absorption or systemic toxicity .

- Key Difference: Chlorine substitution enhances stability and reduces environmental persistence compared to HC Yellow No. 7.

Research Findings and Regulatory Considerations

- HC Yellow No. 4 and No. 7 share mutagenic concerns, but their topical application limits systemic exposure, justifying regulatory approval .

- HC Yellow No. 16 exemplifies modern dye design with halogenation improving stability and safety margins .

Biological Activity

HC Yellow No. 7, also known as CI 104226, is a synthetic dye commonly used in various applications, including cosmetics and food products. Understanding its biological activity is crucial for assessing safety and regulatory compliance. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

- Chemical Name : this compound

- CAS Number : 104226-21-3

- Molecular Formula : C₁₄H₁₃N₃NaO₃S

- Purity : Typically >97% in studies

In Vivo Studies

-

Oral Toxicity in Rats :

- A study conducted on Sprague-Dawley rats administered doses of 50 and 500 mg/kg body weight (bw) showed no significant adverse effects related to this compound. Observations included monitoring for mortality, body weight changes, and macroscopic organ examinations over a 14-day period .

- Findings :

- No genotoxic effects were observed in vivo.

- Minor histopathological changes included increased kidney weight and yellow/orange discoloration of tissues at higher doses, which were deemed of minor toxicological importance.

- Micronucleus Test :

In Vitro Studies

- Gene Mutation Tests :

- Clastogenic Activity :

Summary of Findings

| Study Type | Dose/Concentration | Key Findings |

|---|---|---|

| Oral Toxicity | 50 & 500 mg/kg bw | Non-genotoxic; minor kidney weight increase |

| Micronucleus | Not specified | Non-genotoxic |

| Gene Mutation | Up to 600 µg/ml | Induced mutations at high concentrations |

| Clastogenicity | Not specified | No chromosomal aberrations observed |

Case Study: Safety Assessment in Cosmetics

A safety assessment was conducted regarding the use of this compound in cosmetic formulations. The study concluded that under typical usage conditions, the dye does not pose significant health risks to consumers when applied topically .

Regulatory Status

This compound is subject to regulation by various health authorities globally due to its widespread use in consumer products. The European Commission's Scientific Committee on Consumer Safety (SCCS) has evaluated its safety profile, concluding that it is safe for use within established limits .

Q & A

Q. What are the critical physicochemical properties of HC Yellow No. 7 that influence its stability and application in cosmetic formulations?

this compound (CAS 104226-21-3) has a molecular weight of 314.38 g/mol, a density of 1.2 g/cm³, and is a solid with limited water solubility. Its stability under standard conditions makes it suitable for cosmetic use, but it degrades upon combustion, producing CO and CO₂. Key properties include its non-ionic surfactant behavior, dispersive capabilities, and pH-dependent solubility. Researchers should characterize these properties using techniques like differential scanning calorimetry (DSC) for thermal stability and UV-Vis spectroscopy for solubility profiling .

Q. What standardized analytical methods are recommended for quantifying this compound in complex matrices like hair dyes?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantification due to its precision in separating this compound from other dye components. Gas chromatography-mass spectrometry (GC-MS) can identify volatile degradation products. For purity assessment, nuclear magnetic resonance (NMR) and elemental analysis are critical. Compliance with standards such as GB/T 13173 (China) ensures methodological rigor .

Q. How does this compound interact with common cosmetic surfactants, and what methods can assess these interactions?

this compound’s non-ionic nature allows compatibility with amphoteric and anionic surfactants. To study interactions, researchers can employ dynamic light scattering (DLS) to monitor micelle formation or fluorescence quenching assays to detect binding affinities. Phase behavior studies under varying pH and ionic strength conditions are also recommended .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported degradation pathways of this compound under UV exposure?

Contradictory findings on photodegradation products (e.g., aromatic amines vs. nitro compounds) require controlled irradiation experiments using standardized UV sources (e.g., 365 nm UVA lamps). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) should be used to identify intermediate species. Cross-referencing with computational models (e.g., density functional theory) can predict degradation pathways. Replicating conditions from conflicting studies (e.g., oxygen levels, solvent systems) is essential .

Q. What experimental approaches are recommended to evaluate the percutaneous absorption of this compound in skin models?

Franz diffusion cells with ex vivo human skin or synthetic membranes (e.g., Strat-M®) are ideal for measuring absorption kinetics. Radiolabeled this compound (e.g., ¹⁴C isotopes) enables precise quantification in receptor fluids. Confocal Raman spectroscopy can track compound penetration non-invasively. Ethical approvals and adherence to OECD Test Guideline 428 are mandatory for in vitro toxicology studies .

Q. What in silico and in vitro strategies can predict the environmental impact of this compound, given its potential aquatic toxicity?

Computational tools like EPI Suite estimate biodegradability and bioaccumulation potential. For experimental validation, algal growth inhibition tests (OECD 201) and Daphnia magna acute toxicity assays (OECD 202) are recommended. High-resolution mass spectrometry (HRMS) can identify transformation products in simulated wastewater treatments. Biodegradation studies should follow OECD 301 protocols .

Q. How can researchers address conflicting data on the genotoxic potential of this compound?

Discrepancies in Ames test results (e.g., negative in bacterial strains vs. positive in mammalian cells) necessitate a tiered approach:

- Repeat assays with/without metabolic activation (S9 mix).

- Conduct micronucleus tests in human lymphocyte cultures.

- Use comet assays to detect DNA strand breaks. Cross-validate findings with structural analogs (e.g., HC Yellow No. 2) and reference regulatory thresholds from the EU Cosmetic Regulation .

Methodological Considerations

- Reproducibility : Document synthesis protocols (e.g., azo coupling steps), purification methods (e.g., column chromatography), and storage conditions (e.g., desiccated, 4°C) in detail .

- Data Contradictions : Use multivariate analysis (e.g., PCA) to identify confounding variables (e.g., impurity profiles, solvent polarity) in stability studies .

- Ethical Compliance : For human safety studies, obtain IRB approvals and follow CONSORT guidelines for clinical trial reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.